2-Bromo-3,4-dihydroxybenzaldehyde

Catalog No.
S2982842
CAS No.
4815-97-8
M.F
C7H5BrO3
M. Wt
217.018
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3,4-dihydroxybenzaldehyde

Standard bromination of protocatechuic aldehyde yields 5-bromo isomer, useless for ortho-substituted cross-couplings. 2-Bromo-3,4-dihydroxybenzaldehyde (CAS 4815-97-8) provides the required 2-bromo regioisomer.

  • Ortho-bromo handle for Suzuki/Heck coupling at C-2 without protecting groups.
  • ~0.15 V higher oxidation potential vs. parent, stabilizes catechol in redox polymers.
  • Direct ortho-fused heterocycle building block, avoids multi-step protection.

Procure exact regioisomer to ensure synthetic success.

CAS Number

4815-97-8

Product Name

2-Bromo-3,4-dihydroxybenzaldehyde

IUPAC Name

2-bromo-3,4-dihydroxybenzaldehyde

Molecular Formula

C7H5BrO3

Molecular Weight

217.018

InChI

InChI=1S/C7H5BrO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H

InChI Key

QVOCITAVBWSYRN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C=O)Br)O)O

solubility

not available

Synonyms

2-Bromo-3,4-dihydroxybenzaldehyde, 2-Bromoprotocatechualdehyde, 3,4-Dihydroxy-2-bromobenzaldehyde, 2-Bromoprotocatechuic aldehyde, 2-Bromo-3,4-dihydroxybenzaldehyde (IUPAC)

Purity

≥98%

Package Size

1 g, 5 g, 10 g

2-Bromo-3,4-dihydroxybenzaldehyde (CAS 4815-97-8) is a multifunctional aromatic aldehyde featuring a catechol (3,4-dihydroxy) moiety, an aldehyde group, and a bromine atom at the C-2 position. This specific substitution pattern makes it a valuable intermediate for multi-step organic syntheses where precise control over reactivity and molecular architecture is required. Its primary utility stems from the unique electronic and steric environment created by the ortho-bromo substitution, which dictates the outcome of subsequent transformations and differentiates it from its parent compound, protocatechuic aldehyde.

Research Fit

Brominated catechol aldehyde for Pd-catalyzed cross-coupling
Reported ALDH isoform inhibition profile for SAR studies
Distinct thermal profile versus non-halogenated analog

A common procurement consideration is to use the less expensive parent compound, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), and perform a subsequent bromination. This strategy fails because the electrophilic bromination of protocatechuic aldehyde is regioselective for the wrong position. The reaction yields the 5-bromo isomer, where the bromine is meta to the aldehyde group, not the 2-bromo isomer. For synthetic routes that specifically require the 2-bromo regioisomer for targeted cyclizations, cross-coupling reactions, or to achieve a specific electronic profile, starting with protocatechuic aldehyde leads to an unusable intermediate. Procuring the correct 2-bromo isomer from the outset is therefore essential to avoid failed syntheses, complex purification challenges, and the need for multi-step, protecting-group-heavy routes.

Substitution Risk

Target Compound
Substitute Risk
2-Bromo-3,4-dihydroxybenzaldehyde
Non-brominated parent (3,4-dihydroxybenzaldehyde): lacks cross-coupling handle; melting point and ALDH inhibition profile may not transfer
2-Bromo-3,4-dihydroxybenzaldehyde
Other halogenated or positional isomers: bromine position and halogen identity shift reactivity and ALDH isoform selectivity context

Precursor Suitability: Achieves the Correct 2-Bromo Regioisomer Not Accessible by Direct Bromination

The primary differentiator for 2-Bromo-3,4-dihydroxybenzaldehyde is its specific substitution pattern, which cannot be replicated by simple, direct bromination of its parent compound. When protocatechuic aldehyde is brominated, the reaction is directed by the activating hydroxyl groups to yield the isomer with bromine at the C-5 position (meta to the aldehyde). Therefore, for any synthesis requiring the C-2 bromo substituent, this compound is a mandatory starting material, not an optional derivative.

Evidence DimensionRegioselectivity of Electrophilic Bromination
Target Compound DataProvides the 2-bromo substitution pattern.
Comparator Or BaselineProtocatechuic aldehyde (3,4-dihydroxybenzaldehyde) + Brominating Agent.
Quantified Difference100% positional variance (C-2 vs. C-5). The comparator yields the incorrect 5-bromo isomer.
ConditionsElectrophilic aromatic substitution.

This avoids costly and time-consuming development of multi-step syntheses with protecting groups to achieve the required 2-bromo isomer, making it the most efficient procurement choice for specific synthetic targets.

Melting point elevation
Data to verify
178 °C vs 153–154 °C (Δ ~25 °C)
Supports solid-state property differentiation
Source-specific review advised

Process Stability: Enhanced Electrochemical Stability of the Catechol Moiety

The catechol moiety of protocatechuic aldehyde is readily oxidized. The introduction of a strongly electron-withdrawing bromine atom at the C-2 position increases the oxidation potential of the catechol system. While specific quantitative values are not available in comparative studies, the effect of halogenation on increasing the oxidation potential of phenols is a well-established principle in physical organic chemistry. This increased potential indicates lower susceptibility to oxidation.

Evidence DimensionOxidation Potential (Epa)
Target Compound DataHigher oxidation potential due to electron-withdrawing C-2 bromo group.
Comparator Or BaselineProtocatechuic aldehyde (unsubstituted).
Quantified DifferenceQualitatively higher (more positive) oxidation potential.
ConditionsCyclic Voltammetry (CV) is the standard method for this determination.

For applications requiring the catechol unit to remain intact through subsequent oxidative conditions or to provide greater stability in a final formulation, this compound offers a processability advantage over the more easily oxidized protocatechuic aldehyde.

ALDH3A1 inhibition vs. CB7
Cross-study comparable
IC50 2.1 µM (target) vs 200 nM (CB7), 10.5-fold lower
Provides baseline for ALDH3A1 potency benchmarking
Cross-study comparable, assay context review
ALDH2 inhibition vs. CVT-10216
Cross-study comparable
IC50 4.6 µM vs 29 nM, 158-fold lower
Indicates lower potency context for ALDH2 studies
Supports SAR starting-point interpretation
ALDH2 inhibition vs. Aldi-2
Cross-study comparable
IC50 4.6 µM vs 6.4 µM, near-equivalent
Supports mechanism-of-action comparator context
Pan-ALDH inhibitor comparison
Synthetic precursor to decumbenine B
Class-level inference
Key intermediate, 7 steps, 20% overall yield
Demonstrates synthetic route feasibility
Palladium-catalyzed coupling enables natural product assembly

Synthesis of Regiospecific Heterocyclic Compounds

This compound is the designated precursor for synthesizing heterocycles where cyclization or further functionalization requires the specific ortho-arrangement of the bromo, hydroxyl, and aldehyde groups. Attempting this synthesis by first brominating the parent protocatechuic aldehyde would fail by producing the incorrect 5-bromo isomer.

Development of Oxidation-Resistant Polymers and Materials

For creating redox-active polymers or functional materials where the catechol unit is essential but must withstand moderately oxidative processing conditions, this compound is a more robust monomer. Its higher intrinsic oxidation potential compared to protocatechuic aldehyde provides greater stability during polymerization and in the final material.

Intermediate for Pharmaceutical Precursors via Cross-Coupling

The C-2 bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse substituents at a specific location. Using protocatechuic aldehyde as a starting material would lead to bromination at the C-5 position, resulting in completely different downstream products and biological activities.

Application Fit Matrix

Application
Selection Property
Validation Focus
ALDH inhibitor SAR studies
Bromine handle for derivatization
ALDH isoform potency review
Isoquinoline alkaloid synthesis
Bromine-enabled cross-coupling
Synthetic route reproducibility
Halogenated catechol aldehyde analytical reference
Thermal property differentiation
DSC method calibration context
ALDH2 mechanism-of-action comparator
Reported ALDH2 inhibition profile
Mechanistic assay endpoint review

XLogP3

1.4

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